molecular formula C21H17N3O3S2 B2802905 3-benzenesulfonamido-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}benzamide CAS No. 898466-13-2

3-benzenesulfonamido-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}benzamide

Cat. No.: B2802905
CAS No.: 898466-13-2
M. Wt: 423.51
InChI Key: WIIVBFIMXLXRII-UHFFFAOYSA-N
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Description

3-benzenesulfonamido-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}benzamide is a compound with the molecular formula C21H17N3O3S2 and a molecular weight of 423.51. This compound is widely used in scientific experiments due to its unique chemical structure and properties.

Preparation Methods

The synthesis of 3-benzenesulfonamido-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}benzamide involves several steps. One common method includes the intramolecular cyclization rearrangement reaction of a previously prepared chloroacetamide derivative when treated with ammonium . The reaction conditions typically involve specific temperatures and solvents to ensure the desired product is obtained with high purity and yield . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

3-benzenesulfonamido-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}benzamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the sulfonamide or cyano groups .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it has been studied for its potential as an anticancer and antimicrobial agent due to its ability to inhibit carbonic anhydrase IX, an enzyme overexpressed in many solid tumors . Additionally, it has applications in the pharmaceutical industry for the development of new drugs targeting specific molecular pathways .

Mechanism of Action

The mechanism of action of 3-benzenesulfonamido-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}benzamide involves the inhibition of carbonic anhydrase IX (CA IX). This enzyme is crucial for maintaining pH balance in tumor cells, and its inhibition leads to a disruption of the tumor microenvironment, ultimately resulting in reduced tumor growth and proliferation . The compound binds to the active site of CA IX, preventing its normal function and leading to the accumulation of acidic byproducts within the tumor cells .

Comparison with Similar Compounds

Similar compounds to 3-benzenesulfonamido-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}benzamide include other benzenesulfonamide derivatives that also inhibit carbonic anhydrase enzymes . These compounds often share a similar core structure but differ in their substituents, which can affect their potency and selectivity. Examples include 4-((4-oxo-4,5-dihydrothiazol-2-yl)amino)benzenesulfonamide and other aryl thiazolone–benzenesulfonamides . The uniqueness of this compound lies in its specific cyano and cyclopenta[b]thiophene groups, which contribute to its distinct chemical and biological properties .

Properties

IUPAC Name

3-(benzenesulfonamido)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O3S2/c22-13-18-17-10-5-11-19(17)28-21(18)23-20(25)14-6-4-7-15(12-14)24-29(26,27)16-8-2-1-3-9-16/h1-4,6-9,12,24H,5,10-11H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIIVBFIMXLXRII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC(=C2C#N)NC(=O)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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